Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate
Description
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate (CAS: 2358750-97-5) is a β-keto ester featuring a phenyl ring substituted with bromo (position 3) and fluoro (position 2) groups. The compound’s structure comprises a 3-oxobutanoate ester backbone, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks common in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H12BrFO3 |
|---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3 |
InChI Key |
BIJNUCJKHDIXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.
Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS: 66073-33-4)
- Structure : Phenyl ring substituted with a nitro group (position 2); β-keto ester (3-oxo).
- Molecular Formula: C₁₂H₁₃NO₅.
- Key Features :
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (CAS: 1048916-53-5)
- Structure : Phenyl ring substituted with chloro groups (positions 3 and 4); β-keto ester.
- Molecular Formula : C₁₂H₁₂Cl₂O₃.
- Molar Mass : 275.13 g/mol .
- Key Features: Dichloro substitution increases lipophilicity compared to bromo/fluoro analogs. Potential utility in pesticide synthesis due to halogenated aromatic systems.
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (CAS: 1260775-51-6)
- Structure : Phenyl ring with chloro (position 3) and fluoro (position 4); γ-keto ester (4-oxo).
- Key Features :
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS: 1402232-56-7)
- Structure : Phenyl ring with fluoro (position 3) and methoxy (position 4); γ-keto ester.
- Molecular Formula : C₁₃H₁₅FO₄.
- Used in experimental phasing pipelines for macromolecular crystallography (indirectly inferred) .
Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate (CAS: 157219-75-5)
- Structure : Benzothiazole-thio group at the phenyl position; β-keto ester.
- Key Features :
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Observations:
- Substituent Effects : Bromo and nitro groups enhance electrophilicity, while methoxy groups donate electrons, altering reaction sites.
- Oxo Position: β-keto esters (3-oxo) favor keto-enol tautomerism and condensations, whereas γ-keto esters (4-oxo) may participate in nucleophilic additions.
- Commercial Availability: Compounds like Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (5 suppliers) are more accessible, reflecting demand in scalable syntheses .
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